Toddalosin
Overview
Description
Mechanism of Action
Target of Action
Toddalosin is a naturally occurring cardiac glycoside (CG) that has been approved for clinical use in the treatment of heart failure . It is also known for its anticancer effects on non-small cell lung cancer cells (NSCLC) . .
Result of Action
The result of this compound’s action is primarily observed in its anticancer effects on non-small cell lung cancer cells (NSCLC) . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toddalosin involves the extraction from the stems of Toddalia asiatica. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Isolation: The extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using recrystallization or high-performance liquid chromatography (HPLC).
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up with appropriate modifications to equipment and solvent volumes.
Chemical Reactions Analysis
Types of Reactions: Toddalosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro this compound.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Toddalosin has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Toddalolactone: Another compound isolated from Toddalia asiatica with similar biological activities.
Ulopterol: A compound from Coleonema album with comparable structural features and biological properties.
Uniqueness: Toddalosin is unique due to its specific biscoumarin structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Toddalosin, a biscoumarin compound derived from Toddalia asiatica, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.
Chemical Structure and Isolation
This compound is structurally characterized as a biscoumarin, which is a type of coumarin compound. It was isolated from the roots and barks of Toddalia asiatica through various chromatographic techniques. The isolation process typically involves the use of solvents such as diethyl ether and hexane to separate active fractions, leading to the identification of this compound among other compounds like dihydrochelerythrine and toddaculine .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cellular respiration pathways .
2. Anticancer Properties
This compound has shown promising results in cancer research, particularly in inducing apoptosis in cancer cell lines. For instance, it has been reported to induce cell death in U-937 cells at concentrations around 250 μmol/L. This apoptotic effect is likely mediated through the regulation of cell cycle-related genes and the activation of caspase pathways .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity, which has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In animal models, this compound has been shown to reduce inflammation in conditions like arthritis by decreasing leukocyte migration and joint swelling .
4. Antiviral Activity
This compound also demonstrates antiviral properties, particularly against influenza viruses (H1N1 and H5N1). Studies utilizing quantitative real-time PCR have indicated that it can significantly reduce viral RNA levels, suggesting a potential role in antiviral therapies .
The biological activities of this compound can be attributed to several underlying mechanisms:
- Inhibition of Signaling Pathways : this compound disrupts key signaling pathways involved in inflammation and cancer progression, such as NF-κB and STAT3 pathways .
- Induction of Apoptosis : By activating caspases and influencing gene expression related to cell survival, this compound effectively promotes apoptosis in malignant cells .
- Antimicrobial Mechanism : The compound's interaction with microbial membranes leads to increased permeability and eventual cell death .
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- Study on Anticancer Activity : A study involving human lung carcinoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with specific induction of apoptosis observed through morphological changes and caspase activation .
- Anti-inflammatory Study : In a model of induced arthritis, administration of this compound resulted in reduced joint swelling comparable to standard anti-inflammatory drugs like indomethacin .
- Antiviral Efficacy : Research on the antiviral effects revealed that this compound could lower viral load significantly in infected cell cultures, indicating its potential as a therapeutic agent against viral infections .
Summary Table of Biological Activities
Properties
IUPAC Name |
8-[(1S,6R)-6-[(R)-(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3/t19-,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSIERORKAMAIV-FWEOMDSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H](C(C1)(C)C)[C@H](C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Toddalosin and where is it found?
A1: this compound is a biscoumarin, a type of natural product characterized by a dimeric structure of two coumarin units. [, , ] It was first isolated from the root bark of the Toddalia asiatica plant, also known as T. aculeata. [] This plant has a history of use in traditional medicine. []
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts do not specify the molecular formula or weight of this compound, they do mention that its structure was elucidated using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, revealing the arrangement of atoms and bonds. Further research in chemical databases or publications focusing on natural product chemistry would be needed to obtain the molecular formula, weight, and spectroscopic data (NMR, IR, Mass Spectrometry) of this compound.
Q3: What other compounds are found alongside this compound in Toddalia asiatica?
A3: Research indicates that Toddalia asiatica contains a rich profile of chemical compounds beyond this compound. These include other coumarins like toddaculin, coumurrayin, toddanone, and toddasin, as well as alkaloids such as chelerythrine and skimmianine. [, ] The presence of these diverse compounds highlights the potential of Toddalia asiatica as a source of bioactive molecules.
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